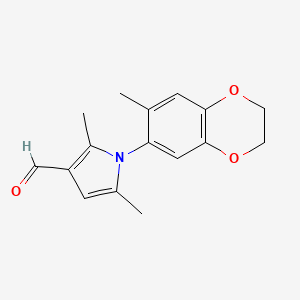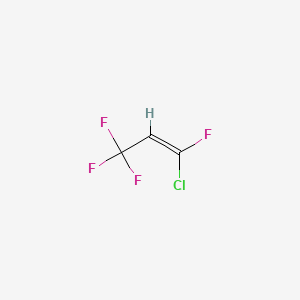
2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The compound's structure suggests that it may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals and materials science.
Synthesis Analysis
While the specific synthesis of 2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde is not detailed in the provided papers, a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been used as a derivatization reagent for HPLC analysis of amino acids and biogenic amines . This suggests that the synthesis of such compounds is feasible and can be optimized for high yields and purity. The synthesis of related pyrrole derivatives has been achieved through metalation of dimers, followed by reaction with electrophilic reagents .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can significantly influence the electronic properties of the molecule. The substitution pattern on the pyrrole ring can further modify these properties, potentially affecting the reactivity and interaction with other molecules. However, the exact molecular structure analysis of the compound is not provided in the papers .
Chemical Reactions Analysis
The papers provided discuss the use of a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, in derivatization reactions with primary amino groups under mild conditions . This indicates that the aldehyde group on the pyrrole ring is reactive and can form adducts with amines, which can be useful in analytical chemistry for the detection of various biologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the ring. The papers suggest that the related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, is soluble enough to be used in HPLC analysis and can be
科学的研究の応用
Unsubstituted Quinoidal Pyrrole and Reactions
The chemical "2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde" shares structural similarities with various pyrrole derivatives, making it relevant to research on the synthesis and properties of pyrrole-based compounds. A study by Ghorai and Mani (2014) explored the dehydrogenation reaction of pyrrole derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) leading to products with oxygen atoms. This reaction showcases the potential for synthesizing quinoidal structures of pyrrole that are fluorescent and reactive, highlighting a unique unsubstituted quinoidal structure. Such compounds could have implications in materials science, particularly in fluorescence applications and coordination with metals like palladium, indicating potential for further exploration in catalysis and material design Ghorai & Mani, 2014.
Synthetic Routes to Pyridyl Analogues
Barfoot et al. (2010) described synthetic routes to pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are key intermediates for antibacterial medicinal chemistry programs. This study underscores the importance of such compounds in the development of new antibacterial agents. The ability to synthesize these analogues in multigram quantities is crucial for pharmaceutical applications, suggesting that compounds with similar structures could be pivotal in the search for new drugs Barfoot et al., 2010.
Reactions of Pyrroles with Carbon Monoxide and Ethanol
Research by Treibs and Wilhelm (1979) into the reactions of dimethylpyrrole with carbon monoxide and ethanol under pressure led to the synthesis of pyrrole-carbaldehydes and other derivatives. These findings are significant for understanding the chemical behavior of pyrrole compounds under various conditions, potentially contributing to the synthesis of novel organic materials and intermediates in organic synthesis Treibs & Wilhelm, 1979.
Synthesis of Calix[4]pyrrole Derivatives
Farinha, Tomé, and Cavaleiro (2010) explored the synthesis of new calix[4]pyrrole derivatives via 1,3-dipolar cycloadditions. These derivatives show high affinity for fluoride and acetate anions, indicating their potential use in anion recognition and sensor applications. The study illustrates the versatility of pyrrole-based compounds in forming complex structures with specific functional properties, relevant to chemical sensing technology Farinha, Tomé, & Cavaleiro, 2010.
Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System
Koriatopoulou, Karousis, and Varvounis (2008) presented a novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting the potential of pyrrole derivatives in constructing complex heterocyclic structures. This work contributes to the field of heterocyclic chemistry, offering new pathways for the synthesis of compounds that may have pharmaceutical or material applications Koriatopoulou, Karousis, & Varvounis, 2008.
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to study its derivatives, i.e., similar compounds with slight modifications .
特性
IUPAC Name |
2,5-dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXVFPDWWIKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=CC(=C3C)C=O)C)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)












